molecular formula C4H6ClN3 B1355355 4-Chloro-1-methyl-1H-pyrazol-5-amine CAS No. 105675-84-1

4-Chloro-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1355355
CAS No.: 105675-84-1
M. Wt: 131.56 g/mol
InChI Key: KBQPYSOTIJRDQC-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, specifically, features a chloro substituent at the 4-position and a methyl group at the 1-position, making it a valuable intermediate in various chemical reactions and synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitro-1-methylpyrazole with hydrazine hydrate, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of ethanol as a solvent and a temperature range of 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, palladium catalysts, and various nucleophiles. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while coupling reactions can produce complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrazol-5-amine’s unique combination of chloro and methyl substituents provides distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

4-chloro-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQPYSOTIJRDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549345
Record name 4-Chloro-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105675-84-1
Record name 4-Chloro-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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